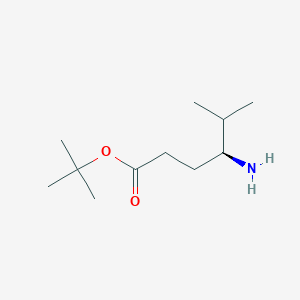

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester

CAS No.:

Cat. No.: VC13756802

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO2 |

|---|---|

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | tert-butyl (4S)-4-amino-5-methylhexanoate |

| Standard InChI | InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 |

| Standard InChI Key | IFUQNJXMUYZDAJ-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)[C@H](CCC(=O)OC(C)(C)C)N |

| SMILES | CC(C)C(CCC(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C)C(CCC(=O)OC(C)(C)C)N |

Introduction

Molecular Structure and Chemical Identity

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester (IUPAC name: tert-butyl (4S)-4-amino-5-methylhexanoate) is characterized by the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol. The compound features a stereogenic center at the C4 position, conferring its (S)-configuration, which is critical for its biological and synthetic relevance. Key structural attributes include:

-

Backbone: A six-carbon chain with a methyl branch at C5 and an amino group at C4.

-

Protecting group: A tert-butyl ester moiety at the carboxyl terminus, enhancing solubility and stability during synthetic processes .

The isomeric SMILES notation (CC(C)C@HN) and InChIKey (IFUQNJXMUYZDAJ-VIFPVBQESA-N) provide unambiguous representations of its stereochemistry.

Synthesis and Manufacturing Approaches

Enzymatic Resolution Methods

A prominent route involves enzymatic hydrolysis of racemic precursors. In the synthesis of pregabalin, (S)-4-amino-5-methyl-hexanoic acid tert-butyl ester arises via selective hydrolysis using TL lipase, which differentiates enantiomers with high specificity . Key steps include:

-

Cyanohydrin Formation: Reaction of 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester with sodium cyanide to yield 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester .

-

Enzymatic Hydrolysis: TL lipase catalyzes the hydrolysis of the (S)-enantiomer, forming the corresponding acid, which is subsequently converted to the tert-butyl amine salt for stabilization .

This method achieves enantiomeric excess (ee) >99.9%, with the tert-butyl ester serving as a transient protecting group to prevent racemization .

Asymmetric Synthesis via Chiral Auxiliaries

Alternative approaches employ chiral carbamates or auxiliaries. For instance, U.S. Patent US7960583B2 details the use of (S)-1-aryl-alkyl-carbamoyl groups to induce asymmetry, yielding intermediates such as (S)-4-methyl-2-[((S)-1-aryl-alkyl-carbamoyl)-methyl] pentyl carbamic acid methyl ester . The tert-butyl ester is introduced late-stage to facilitate purification and subsequent deprotection .

Physicochemical Properties and Stability

The compound’s stability is influenced by its ester and amino functionalities:

The tert-butyl group mitigates unwanted side reactions during storage and handling, making the compound suitable for multi-step syntheses .

Applications in Pharmaceutical Synthesis

Role in Pregabalin Production

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester is a pivotal intermediate in the synthesis of pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain and epilepsy . The synthetic pathway involves:

-

Deprotection: Removal of the tert-butyl ester via acidolysis.

-

Hydrogenation: Catalytic reduction of the nitrile group to an aminomethyl moiety .

This route benefits from the ester’s ability to preserve chirality and prevent premature cyclization .

Comparison with Analogous Esters

The non-amino derivative 5-methyl-hexanoic acid tert-butyl ester (CAS 32400-24-1) shares similar lipophilicity (LogP 3.15) but lacks biological activity due to the absence of the amino group . This underscores the criticality of the C4 amino functionality in drug intermediates .

Future Directions and Innovations

Recent advances focus on enzyme engineering to enhance the efficiency of TL lipase-mediated resolutions and the development of continuous-flow systems for large-scale production . Additionally, novel protecting groups are being explored to further streamline deprotection steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume